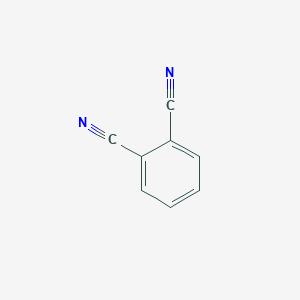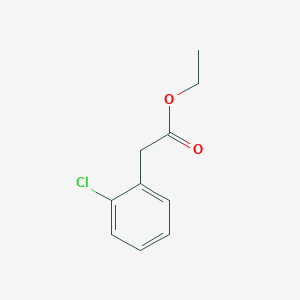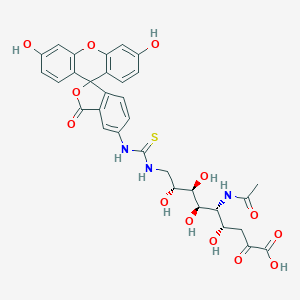
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, also known as FNTA, is a fluorescent probe that is widely used in scientific research. This compound is a derivative of Kdo (3-deoxy-D-manno-octulosonic acid), which is a component of lipopolysaccharides (LPS) found in the outer membrane of gram-negative bacteria. FNTA has been used to study the interactions between LPS and various proteins, including antibodies, lectins, and enzymes.
科学的研究の応用
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been widely used as a fluorescent probe to study the interactions between LPS and various proteins. For example, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been used to study the binding of LPS to antibodies (Liu et al., 2013), lectins (Bhattacharjee et al., 2011), and enzymes (Kumar et al., 2017). 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has also been used to study the conformational changes of LPS induced by temperature (Liu et al., 2014) and pH (Pal et al., 2012).
作用機序
The mechanism of action of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is based on its ability to bind to the Kdo moiety of LPS. The fluorescein moiety of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid emits fluorescence upon excitation, which allows the detection of the binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS. The binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS can be affected by various factors, such as temperature, pH, and the presence of other molecules.
生化学的および生理学的効果
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely as a research tool.
実験室実験の利点と制限
The advantages of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid as a research tool include its high sensitivity, specificity, and versatility. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the interactions between LPS and various proteins under different conditions, such as temperature, pH, and the presence of other molecules. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection.
将来の方向性
There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid. One direction is to develop new derivatives of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid with improved properties, such as higher sensitivity, lower cost, and better solubility. Another direction is to use 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to study the interactions between LPS and various other molecules, such as lipids, peptides, and small molecules. Finally, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the structural and functional properties of LPS and its role in bacterial pathogenesis.
Conclusion
In conclusion, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is a fluorescent probe that is widely used in scientific research to study the interactions between LPS and various proteins. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has several advantages as a research tool, including its high sensitivity, specificity, and versatility. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection. There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, including the development of new derivatives with improved properties and the study of the interactions between LPS and various other molecules.
合成法
The synthesis of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid involves several steps, including the protection of the carboxyl group of Kdo, the introduction of a fluorescein moiety, and the deprotection of the carboxyl group. The detailed synthesis method can be found in the literature (Sasaki et al., 2005).
特性
CAS番号 |
118694-47-6 |
|---|---|
製品名 |
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
分子式 |
C32H31N3O13S |
分子量 |
697.7 g/mol |
IUPAC名 |
(4S,5R,6R,7R,8R)-5-acetamido-9-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C32H31N3O13S/c1-13(36)34-26(21(39)11-22(40)29(44)45)28(43)27(42)23(41)12-33-31(49)35-14-2-5-18-17(8-14)30(46)48-32(18)19-6-3-15(37)9-24(19)47-25-10-16(38)4-7-20(25)32/h2-10,21,23,26-28,37-39,41-43H,11-12H2,1H3,(H,34,36)(H,44,45)(H2,33,35,49)/t21-,23+,26+,27+,28+/m0/s1 |
InChIキー |
GDIQTXRCPOSDOR-VXFCOHMTSA-N |
異性体SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
その他のCAS番号 |
118694-47-6 |
同義語 |
3-fluoresceinyl-NeuAc 5-acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



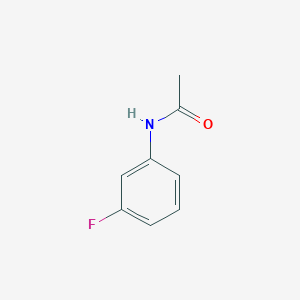
![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
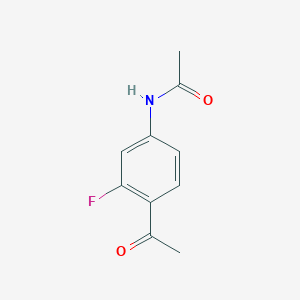
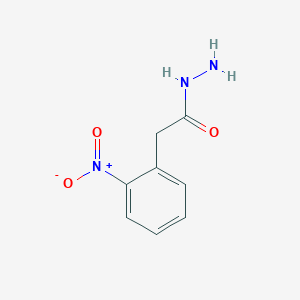
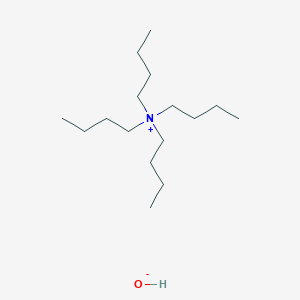
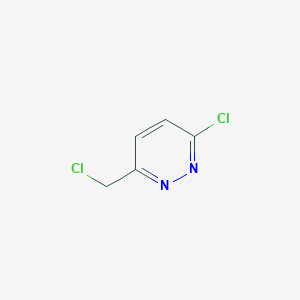
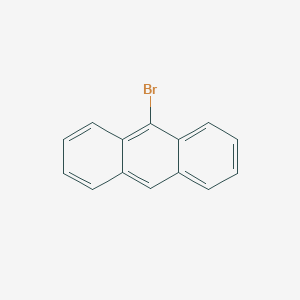
![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
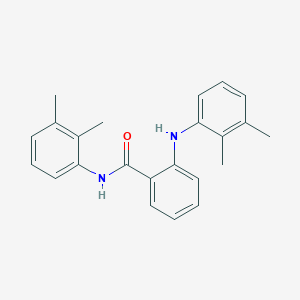
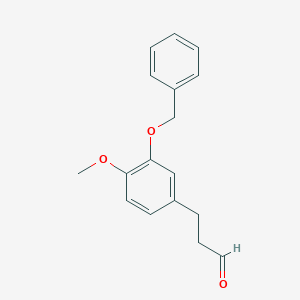
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
